molecular formula C13H13N3S B5736974 N-(1-methylpyridin-2(1H)-ylidene)-N'-phenylthiourea

N-(1-methylpyridin-2(1H)-ylidene)-N'-phenylthiourea

Cat. No.: B5736974
M. Wt: 243.33 g/mol
InChI Key: UQBBBRQRNHQHRL-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylpyridin-2(1H)-ylidene)-N'-phenylthiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(1-methylpyridin-2(1H)-ylidene)-N'-phenylthiourea is not fully understood, but it is believed to be related to its ability to scavenge reactive oxygen species (ROS) and inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of xanthine oxidase, an enzyme that produces ROS, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, to improve insulin sensitivity, and to inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1-methylpyridin-2(1H)-ylidene)-N'-phenylthiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential to form insoluble aggregates at high concentrations.

Future Directions

There are several future directions for research on N-(1-methylpyridin-2(1H)-ylidene)-N'-phenylthiourea. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Finally, there is a need for further studies to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

N-(1-methylpyridin-2(1H)-ylidene)-N'-phenylthiourea can be synthesized using a simple and efficient method that involves the reaction between 2-amino-5-methylpyridine and phenyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(1-methylpyridin-2(1H)-ylidene)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. This compound has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Properties

IUPAC Name

(1E)-1-(1-methylpyridin-2-ylidene)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-16-10-6-5-9-12(16)15-13(17)14-11-7-3-2-4-8-11/h2-10H,1H3,(H,14,17)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBBRQRNHQHRL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CC=C/C1=N\C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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